A Senior Application Scientist's Guide to (2,4-Difluorophenylethynyl)trimethylsilane: Synthesis, Properties, and Applications in Modern Drug Discovery
A Senior Application Scientist's Guide to (2,4-Difluorophenylethynyl)trimethylsilane: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] (2,4-Difluorophenylethynyl)trimethylsilane, identified by its CAS Number 480438-92-4 , has emerged as a pivotal building block for introducing the valuable 2,4-difluorophenylacetylene moiety.[3][4][5]
This guide provides an in-depth technical overview of this versatile reagent, moving beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its application, and the validated protocols that underpin its use in high-stakes research environments. As a senior application scientist, the focus here is not just on the "what" but on the "why"—providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this compound's full potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in experimental design. The trimethylsilyl (TMS) group in (2,4-Difluorophenylethynyl)trimethylsilane serves a dual purpose: it acts as a protecting group for the terminal alkyne, preventing unwanted side reactions, and it enhances the compound's solubility in common organic solvents.
Quantitative Data Summary
The key physicochemical properties of (2,4-Difluorophenylethynyl)trimethylsilane are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 480438-92-4 | [3][4] |
| Molecular Formula | C₁₁H₁₂F₂Si | [3][4] |
| Molecular Weight | 210.30 g/mol | [3] |
| Appearance | Light yellow liquid | [4] |
| Boiling Point | 85 °C at 0.1 mmHg | [3][4] |
| Density | 1.005 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4960 | [3] |
Spectroscopic Signature Analysis
While raw spectra are lot-dependent, the structure of (2,4-Difluorophenylethynyl)trimethylsilane allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and product verification.
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¹H NMR: The spectrum is dominated by a sharp singlet around δ 0.25 ppm, integrating to 9 protons, characteristic of the magnetically equivalent methyl protons of the trimethylsilyl group. The aromatic region (typically δ 6.8-7.5 ppm) will display complex multiplets for the 3 remaining protons, with splitting patterns influenced by both proton-proton and proton-fluorine couplings.
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¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, providing a clear diagnostic fingerprint.
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¹³C NMR: The spectrum will show signals for the trimethylsilyl methyl carbons, the two acetylenic carbons (with one coupled to the silicon atom), and the six aromatic carbons. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants.
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Infrared (IR) Spectroscopy: Key vibrational bands include a sharp, medium-intensity absorption around 2150-2175 cm⁻¹ corresponding to the C≡C triple bond stretch, and strong Si-C stretching bands typically found around 1250 cm⁻¹ and 840 cm⁻¹.
Synthesis Protocol: The Sonogashira Coupling
The most reliable and widely adopted method for synthesizing (2,4-Difluorophenylethynyl)trimethylsilane is the Sonogashira cross-coupling reaction.[6][7] This Nobel Prize-winning methodology is favored for its mild reaction conditions, broad functional group tolerance, and high efficiency in forming C(sp²)-C(sp) bonds.[6][8]
The reaction couples an aryl halide (in this case, a 2,4-difluoro-substituted aryl halide) with a terminal alkyne (ethynyltrimethylsilane). The causality behind this choice is clear: it provides a direct, high-yield pathway to the desired product, avoiding harsh conditions that could compromise the fluorine or silane functionalities.
Catalytic Cycle and Mechanism
The reaction is co-catalyzed by palladium and copper(I) complexes. The palladium catalyst orchestrates the main cross-coupling cycle, while the copper co-catalyst facilitates the activation of the alkyne.
Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Successful synthesis relies on the strict exclusion of oxygen and moisture, the quality of the catalysts, and the purity of the reagents.
Objective: To synthesize (2,4-Difluorophenylethynyl)trimethylsilane from 1-bromo-2,4-difluorobenzene and ethynyltrimethylsilane.
Materials:
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1-bromo-2,4-difluorobenzene
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Ethynyltrimethylsilane
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
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Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
Procedure:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene, followed by anhydrous triethylamine. To this stirring suspension, add 1-bromo-2,4-difluorobenzene (1.0 eq).
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Alkyne Introduction: Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe. The causality for the slight excess of the alkyne is to ensure complete consumption of the more valuable aryl halide.
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter through a pad of celite to remove the catalyst residues, washing with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield (2,4-Difluorophenylethynyl)trimethylsilane as a light yellow liquid.[3][4]
Applications in Drug Development and Advanced Synthesis
The true value of (2,4-Difluorophenylethynyl)trimethylsilane lies in its role as a versatile intermediate. The difluorophenyl moiety is a well-established pharmacophore found in numerous approved drugs, where it enhances metabolic stability and modulates electronic properties to improve target binding.[1] The TMS-protected alkyne provides a robust handle for a variety of subsequent transformations.
Strategic Deprotection and Further Coupling
The trimethylsilyl group can be selectively cleaved under mild conditions (e.g., using potassium carbonate in methanol or a fluoride source like TBAF) to unveil the terminal alkyne. This deprotected intermediate is a gateway to a vast array of synthetic possibilities.
Caption: A typical workflow illustrating the synthetic utility of the title compound in drug discovery.
This workflow demonstrates the compound's power. A single, well-characterized intermediate can be rapidly diversified into a library of complex molecules for biological screening. For instance, the terminal alkyne can undergo:
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Another Sonogashira coupling: To build complex, conjugated arylalkyne systems.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The cornerstone of "click chemistry," allowing for the efficient formation of triazole-linked conjugates.
-
Carbonylative Couplings: To generate alkynone structures, which are also important pharmacophores.[9]
Safety, Handling, and Storage
Authoritative grounding in safety is non-negotiable. (2,4-Difluorophenylethynyl)trimethylsilane is classified as a combustible liquid.[3]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability and to prevent hydrolysis of the silyl group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Flash Point: 90.6 °C (195.1 °F) - closed cup.[3]
Conclusion
(2,4-Difluorophenylethynyl)trimethylsilane is more than just a chemical with a CAS number. It is a strategically designed tool for the modern synthetic chemist. Its robust synthesis via the Sonogashira coupling, combined with the dual utility of the TMS-protected alkyne and the desirable properties of the difluorophenyl group, makes it an indispensable intermediate. For researchers in drug development and materials science, mastering the application of this building block provides a reliable and efficient pathway to novel, high-value fluorinated molecules.
References
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2-(2,4-difluorophenyl)ethynyl-trimethylsilane | Hangzhou LZ Chemical Co., Ltd. (n.d.). Hangzhou LZ Chemical Co., Ltd. Retrieved January 17, 2026, from [Link]
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(2,4-Difluorophenyl)trimethylsilane | Lead Sciences. (n.d.). Lead Sciences. Retrieved January 17, 2026, from [Link]
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FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed. (2025, September 23). PubMed. Retrieved January 17, 2026, from [Link]
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Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Sonogashira reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes | Organic Letters - ACS Publications. (2024, July 18). ACS Publications. Retrieved January 17, 2026, from [Link]
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